6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
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Overview
Description
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2470439-30-4 . It has a molecular weight of 236.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride . The InChI Code is 1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10 (7)9 (12)5-8 (6)11;/h5,13H,2-4H2,1H3;1H .Physical and Chemical Properties Analysis
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.12 .Scientific Research Applications
Chiral Resolution and Synthetic Applications
One notable application involves the resolution of racemic mixtures into their enantiomers for compounds related to 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. For example, the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a compound with structural similarities, has been achieved using N-phthaloyl derivative and tartaric acid derivatives as resolving agents. This process is critical for the production of enantiomerically pure compounds, which can have different biological activities (Bálint et al., 2000; Bálint et al., 2002). Additionally, supercritical fluid extraction with carbon dioxide has been employed for the optical resolution of FTHQ, showcasing an innovative approach to enantiomeric separation (Kmecz et al., 2001).
Pharmacological and Biological Studies
Fluoroquinolones, which share a core quinoline structure with 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, have been extensively studied for their antibacterial properties. The structural modification and synthesis of these compounds, including activities and pharmacological profiles, are crucial for developing new antibacterial agents. For instance, temafloxacin hydrochloride, a structurally related compound, demonstrates the significance of enantiomeric purity in its antibacterial efficacy (Chu et al., 1991). Furthermore, the synthesis of novel 8-hydroxyquinoline derivatives and their application in OLEDs suggest the versatility of quinoline compounds in materials science, indicating potential areas of research for related compounds (Huo et al., 2015).
Antitumor and Antimalarial Studies
Significant research has focused on developing quinoline derivatives as potent antitumor and antimalarial agents. Studies on 2-phenylquinolin-4-ones have led to the identification of promising drug candidates with significant inhibitory activity against tumor cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Chou et al., 2010). Similarly, the development of tebuquine analogues for antimalarial activity underscores the importance of structural modifications in enhancing the efficacy of quinoline-based drugs against resistant strains of Plasmodium falciparum (O’Neill et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-27082279 . These factors can include pH, temperature, presence of other molecules, and more .
Properties
IUPAC Name |
6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSZVNJEXUDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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